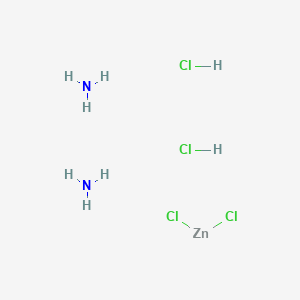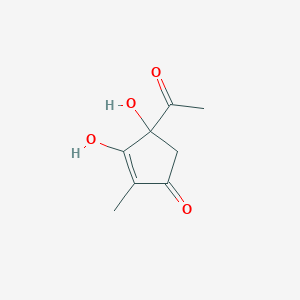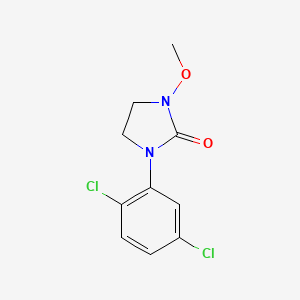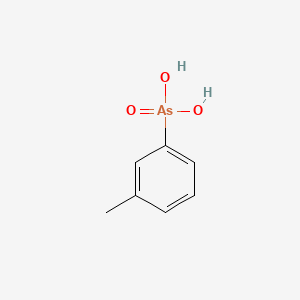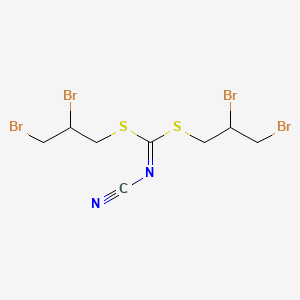
Carbonimidodithioic acid, cyano-, bis(2,3-dibromopropyl) ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbonimidodithioic acid, cyano-, bis(2,3-dibromopropyl) ester is a chemical compound known for its unique structure and properties It is characterized by the presence of cyano and dibromopropyl groups attached to a carbonimidodithioic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Carbonimidodithioic acid, cyano-, bis(2,3-dibromopropyl) ester typically involves the reaction of carbonimidodithioic acid with 2,3-dibromopropanol under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the esterification process. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate the demand for the compound in various applications. Quality control measures are implemented to ensure the consistency and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
Carbonimidodithioic acid, cyano-, bis(2,3-dibromopropyl) ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The dibromopropyl groups can undergo substitution reactions with nucleophiles, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted derivatives.
Applications De Recherche Scientifique
Carbonimidodithioic acid, cyano-, bis(2,3-dibromopropyl) ester has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Carbonimidodithioic acid, cyano-, bis(2,3-dibromopropyl) ester involves its interaction with molecular targets, such as enzymes and receptors. The cyano and dibromopropyl groups play a crucial role in its reactivity and binding affinity. The compound can modulate various biochemical pathways, leading to its observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Carbonimidodithioic acid, cyano-, bis(2,3-dichloropropyl) ester
- Carbonimidodithioic acid, cyano-, bis(2,3-diiodopropyl) ester
Uniqueness
Carbonimidodithioic acid, cyano-, bis(2,3-dibromopropyl) ester is unique due to the presence of dibromopropyl groups, which impart distinct reactivity and properties compared to its analogs with different halogen substitutions. This uniqueness makes it valuable for specific applications where its particular reactivity is advantageous.
Propriétés
Numéro CAS |
60222-99-3 |
|---|---|
Formule moléculaire |
C8H10Br4N2S2 |
Poids moléculaire |
517.9 g/mol |
Nom IUPAC |
bis(2,3-dibromopropylsulfanyl)methylidenecyanamide |
InChI |
InChI=1S/C8H10Br4N2S2/c9-1-6(11)3-15-8(14-5-13)16-4-7(12)2-10/h6-7H,1-4H2 |
Clé InChI |
LIHVYIJZAPOEDI-UHFFFAOYSA-N |
SMILES canonique |
C(C(CBr)Br)SC(=NC#N)SCC(CBr)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


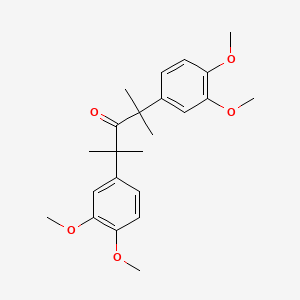
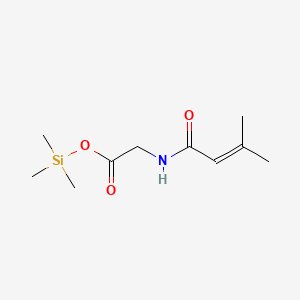
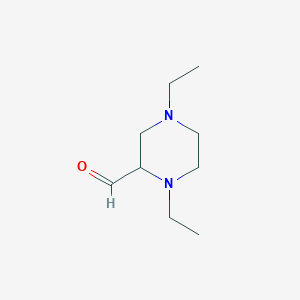
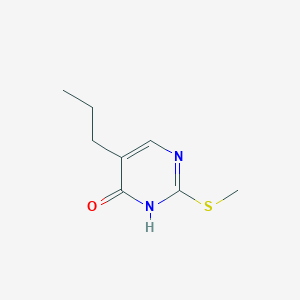
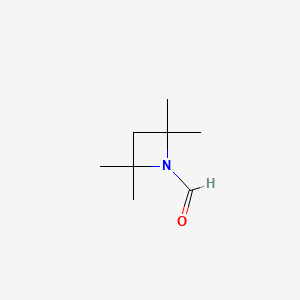
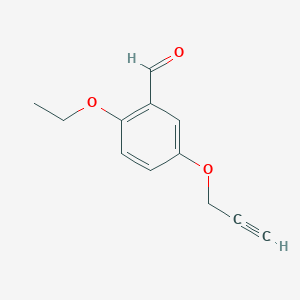
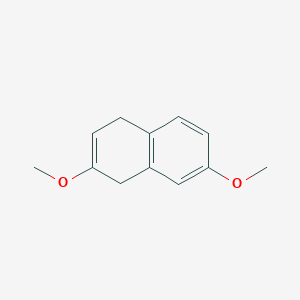
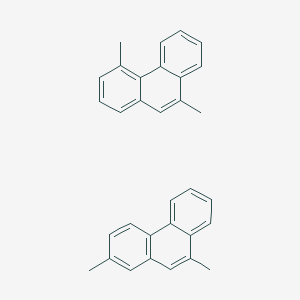

![4-Benzyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid ethyl ester](/img/structure/B13814874.png)
